molecular formula C8H5IN2O B7981054 5-iodo-1H-quinazolin-4-one

5-iodo-1H-quinazolin-4-one

Cat. No.: B7981054
M. Wt: 272.04 g/mol
InChI Key: NLTHTTIZUVYMQH-UHFFFAOYSA-N
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Description

The compound identified as “5-iodo-1H-quinazolin-4-one” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5-iodo-1H-quinazolin-4-one” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions: “5-iodo-1H-quinazolin-4-one” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

“5-iodo-1H-quinazolin-4-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biochemical pathways and interactions with biological molecules. In medicine, “this compound” could be explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of “5-iodo-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used

Comparison with Similar Compounds

Similar Compounds: “5-iodo-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, stability, and applications.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties, which distinguish it from other related compounds. These unique features can make it particularly valuable for certain applications and research areas.

Properties

IUPAC Name

5-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHTTIZUVYMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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